molecular formula C6H6O4 B154983 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one CAS No. 1968-51-0

2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one

Cat. No. B154983
CAS RN: 1968-51-0
M. Wt: 142.11 g/mol
InChI Key: MOHHRUXIPJXZBS-UHFFFAOYSA-N
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Description

The compound "2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one" is a hydroxylated pyranone derivative, which is a class of organic compounds characterized by a six-membered oxygen-containing ring fused with a ketone group. These compounds are of interest due to their presence in various natural products and their potential applications in medicinal chemistry and the chemical industry .

Synthesis Analysis

The synthesis of pyranone derivatives can be achieved through various methods. A novel and convenient synthesis of related 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed using ultrasound-mediated condensation, which offers advantages such as simple work-up, shorter reaction times, and higher yields . Another approach involves a pseudo-multicomponent reaction to synthesize 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones, which utilizes regioselective cascade reactions . Additionally, an oxidant-free one-pot transformation of bio-based 2,5-bis-hydroxymethylfuran into α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one has been reported, highlighting the use of water as a solvent and an environmentally friendly catalyst .

Molecular Structure Analysis

The molecular structure of pyranone derivatives can be complex, with various substituents affecting the overall conformation and stability. For instance, the synthesis of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives has been characterized by spectroscopic methods, including IR, NMR, and X-ray crystal diffraction, to determine their structure . Similarly, the crystal structure of a monoclinic polymorph of a related pyrazolone compound has been elucidated, revealing details about the dihedral angles and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Pyranone derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. The reactivity of 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, also known as kojic acid, has been extensively utilized for the synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, which are significant in medicinal chemistry . The synthesis of new chelating compounds from 3-hydroxy-4H-pyran-4-one derivatives also demonstrates the versatility of these compounds in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyranone derivatives are influenced by their molecular structure. Spectroscopic and theoretical explorations of a biomolecule derived from Senna auriculata flower, which is structurally similar to the compound of interest, provide insights into its covalent bonding, molecular interactions, and non-linear optical properties . The synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, achieved through condensation reactions, further illustrate the importance of understanding the physical and chemical properties of these compounds, as evidenced by elemental analysis, IR spectroscopy, and NMR .

Scientific Research Applications

Synthesis and Medicinal Application

2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one, commonly known as kojic acid, is a significant substrate in synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives. These compounds are crucial in medicinal and pharmaceutical chemistry due to their broad range of biological activities. Kojic acid and its derivatives have extensive applications in medicinal chemistry, the food industry, cosmetic products, and the chemical industry. The diversity of starting materials leads to numerous synthetic strategies for constructing these derivatives (Borah, Dwivedi, & Chowhan, 2021).

Synthesis of Substituted Derivatives

A novel synthesis method for substituted 2-(hydroxymethyl)-2,3-dihydrofuropyridines and 3-hydroxy-3,4-dihydro-2H-pyrano(2,3-b)pyridines is reported. This synthesis uses an intramolecular inverse electron demand Diels-Alder reaction starting from 1,2,4-triazines. The hydroxy function is derived from the glycidol ring opening with alkynyllithium or alkynylorganoalane (Hajbi et al., 2010).

Anti-Corrosion Performance

2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one derivatives have been evaluated for corrosion inhibition performance on mild steel in an acidic medium. The derivatives show promising results in preventing corrosion, with one derivative reaching an inhibition limit of 90% at a concentration of 10−3 M. This indicates potential applications in the field of materials science and engineering (El Hattak et al., 2021).

Biological Activity

Derivatives of 2-hydroxymethyl-3-hydroxy-pyran-4(1H)-one exhibit herbicidal and growth regulatory activity. These activities depend on the reaction conditions and the nature of the acylation products obtained (Veverka & Kráľovičová, 1990).

Antioxidant Activity

Novel compounds synthesized from 2-hydroxymethyl-3-hydroxy-pyran-4(1H)-one have been evaluated for their antioxidant activity. The nature and number of chromone substituents significantly influence the antioxidant properties of these compounds. Some derivatives exhibit excellent activity at lower concentrations, while others show pro-oxidant activity (Saher et al., 2018).

properties

IUPAC Name

3-hydroxy-2-(hydroxymethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,7,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHHRUXIPJXZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C(C1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432107
Record name 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one

CAS RN

1968-51-0
Record name 2-Hydroxymethyl-3-hydroxy-pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydroxide (4 g, 100 mmol, 1.25 eq.) dissolved in 10 ml distalled water was added to a solution of 3-hydroxy-pyran-4(1H)-one (8.96 g, 80 mmol, 1 eq.) in 50 ml methanol and allowed to stir at room temperature for 5 minutes. 16 ml (200 mmol, 2.5 eq.) of 35% formaldehyde solution was added dropwise over 15 minutes and the solution was stirred overnight. After adjustment to pH 1 with 37% w/v hydrochloric acid, the reaction mixture was concentrated in vacuo to dryness and the resulting solid was extracted with 2×100 ml of isopropanol at 90° C. The isopropanol extracts were concentrated to yield the crude products. Recrystallisation from isopropanol afforded 9.7 g (85.4%) of the pure title product as a white crystalline solid. m.p. 154-156° C. [lit. 148-150° C. (Tate and Miller., 1964)].
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
8.96 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Yield
85.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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